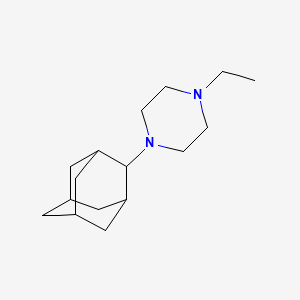![molecular formula C16H14FN3O2S B5801987 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as FACT, is a small molecule inhibitor that has been used in scientific research to target various cancer cells. FACT has been found to have potential anti-tumor properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future applications in cancer therapy.
Mechanism of Action
FACT works by inhibiting the activity of the FACT complex, which is involved in DNA replication and transcription. FACT binds to the FACT complex and prevents it from functioning properly, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FACT has been found to have various biochemical and physiological effects on cancer cells. FACT has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. FACT has also been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FACT in lab experiments is its specificity for cancer cells. FACT has been found to selectively target cancer cells and spare normal cells, making it a potentially safer therapy than traditional chemotherapy. However, one of the limitations of using FACT in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of FACT in cancer therapy. One potential direction is the development of more potent and selective FACT inhibitors. Another potential direction is the combination of FACT inhibitors with other cancer therapies to enhance their efficacy. Additionally, the use of FACT inhibitors in combination with immunotherapy may also be a promising approach for cancer therapy.
Synthesis Methods
FACT can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) acetamide to form N-(4-acetylamino-phenyl)-4-chlorobenzamide. This intermediate is then reacted with 3-fluoroaniline to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide.
Scientific Research Applications
FACT has been studied extensively in scientific research to understand its potential as a cancer therapy. FACT has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. FACT has also been found to have potential anti-tumor properties and has been studied as a potential therapy for various types of cancer.
properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLVKGVVJSKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)



![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)


![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)

![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

